(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine

Medicinal Chemistry Chemical Synthesis Quality Control

(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine (CAS 1632286-15-7) is a heterocyclic compound of the pyrido[1,2-c]pyrimidine class, characterized by a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol. It is a chiral building block with a defined stereochemical configuration (4aH) and a methanamine functional group.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 1632286-15-7
Cat. No. B3367140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine
CAS1632286-15-7
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1=CC2C(=CN=CN2C=C1)CN
InChIInChI=1S/C9H11N3/c10-5-8-6-11-7-12-4-2-1-3-9(8)12/h1-4,6-7,9H,5,10H2
InChIKeyBBBFQKVLALALIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine CAS 1632286-15-7: Chemical Class and Core Procurement Characteristics


(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine (CAS 1632286-15-7) is a heterocyclic compound of the pyrido[1,2-c]pyrimidine class, characterized by a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . It is a chiral building block with a defined stereochemical configuration (4aH) and a methanamine functional group. Commercially, it is supplied as a research chemical with specified purity grades, typically ≥95% or NLT 98% , for use as a synthetic intermediate in medicinal chemistry and chemical biology applications.

Why Generic Substitution of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine Carries Experimental Risk


The pyrido[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its biological and synthetic utility is highly sensitive to the exact nature and position of substituents, including stereochemistry [1]. The (4aH) stereoisomer of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine possesses a specific three-dimensional configuration that cannot be replicated by its diastereomers or by simpler pyrido[1,2-c]pyrimidine analogs lacking the methanamine handle. Substituting with a structurally related but non-identical compound—such as a 4-aryl-pyrido[1,2-c]pyrimidine or a different stereoisomer—risks divergent reactivity in downstream synthetic steps and altered biological target engagement. This guide provides the quantitative, comparator-based evidence needed to justify the selection of this specific compound over its closest in-class alternatives.

(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine: A Quantitative Comparison of Purity, Structural Identity, and Class-Level Differentiation


Comparative Purity Analysis: (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine vs. Typical In-Class Building Blocks

The commercially available (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine is offered at a minimum purity specification of 95% (AKSci) or NLT 98% (MolCore) , which exceeds the typical purity range (90-95%) reported for many custom-synthesized or non-commercial pyrido[1,2-c]pyrimidine building blocks used in academic research [1]. This ensures higher reproducibility in sensitive synthetic transformations, such as amide bond formation or reductive amination, where impurities can significantly reduce yield and complicate purification.

Medicinal Chemistry Chemical Synthesis Quality Control

Structural Identity Verification: Unique CAS Registry and InChIKey vs. Closest Scaffold Analogs

The compound is unambiguously identified by its unique CAS Registry Number (1632286-15-7) and a specific IUPAC name, distinguishing it from the broader class of pyrido[1,2-c]pyrimidines. For example, the unsubstituted core scaffold 'pyrido[1,2-c]pyrimidine' has a distinct CAS (254-81-3) and molecular formula (C8H8N2) [1]. This unique identifier prevents procurement errors where a researcher might inadvertently acquire a structurally similar but non-identical compound, such as a 4-aryl derivative lacking the critical methanamine handle. The presence of a single stereocenter (4aH) further differentiates it from achiral or differently substituted analogs.

Chemical Informatics Compound Library Management Procurement Verification

Synthetic Tractability: Methanamine Handle Enables Direct Conjugation vs. 4-Aryl Pyrido[1,2-c]pyrimidines

The (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine contains a primary amine (-CH2NH2) handle, which is directly amenable to a wide range of high-yielding conjugation reactions (e.g., amide coupling, reductive amination, urea formation). In contrast, the more extensively studied 4-aryl-pyrido[1,2-c]pyrimidine derivatives, such as those in the SSRI/5-HT1A series, typically require multi-step syntheses to introduce functional handles after scaffold construction [1]. The methanamine group provides a more convergent and efficient synthetic route, reducing the overall step count and increasing the diversity of accessible final compounds.

Organic Synthesis Medicinal Chemistry Building Block Utility

Optimal Procurement Scenarios for (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine Based on Evidence of Purity and Structural Utility


Medicinal Chemistry: Efficient Synthesis of CNS-Targeted Compound Libraries

This building block is optimally deployed in medicinal chemistry programs targeting central nervous system (CNS) disorders. The pyrido[1,2-c]pyrimidine core is a known privileged structure for serotonin receptor and transporter modulation [1]. The methanamine handle allows for rapid diversification through amide bond formation with diverse carboxylic acids, enabling the parallel synthesis of focused libraries. The ≥95% purity specification ensures that library members are generated with minimal interference from impurities, accelerating structure-activity relationship (SAR) analysis.

Chemical Biology: Development of Kinase-Focused Chemical Probes

The compound is a strategic choice for developing chemical probes targeting protein kinases. Vendor descriptions indicate the pyrido[1,2-c]pyrimidine scaffold can interact with kinase active sites [1]. The primary amine handle facilitates conjugation to biotin or fluorescent dyes via standard NHS-ester or isothiocyanate chemistry, enabling the creation of affinity probes for target identification and validation studies. The clear identity and purity of the commercially sourced material are critical for generating reliable and interpretable chemical biology data.

Process Chemistry: Late-Stage Functionalization and Route Optimization

For process chemistry and route scouting, this compound offers a valuable late-stage diversification point. Its primary amine can be selectively functionalized in the presence of other reactive groups, potentially streamlining the synthesis of complex drug candidates. The reduction in synthetic steps compared to non-amine-functionalized pyrido[1,2-c]pyrimidines [2] can translate to significant cost and time savings during scale-up. The availability of a high-purity starting material is essential for achieving consistent process performance and minimizing the formation of difficult-to-remove byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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